![molecular formula C18H17ClN2O3S B12625136 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide CAS No. 918493-38-6](/img/structure/B12625136.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a 2-methylpropanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also generate reactive oxygen species (ROS) that can damage cellular components, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide can be compared with other sulfonamide derivatives such as benzenesulfonyl chloride and toluenesulfonyl chloride. While these compounds share the sulfonyl group, their reactivity and applications differ due to variations in their structures. For example, benzenesulfonyl chloride is primarily used in the synthesis of sulfonamides and sulfonate esters, whereas toluenesulfonyl chloride is preferred for its ease of handling and solid-state at room temperature .
Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Propriétés
Numéro CAS |
918493-38-6 |
|---|---|
Formule moléculaire |
C18H17ClN2O3S |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11(2)18(22)21-17-16(14-10-12(19)8-9-15(14)20-17)25(23,24)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,21,22) |
Clé InChI |
YRNJZFNNUWIDPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


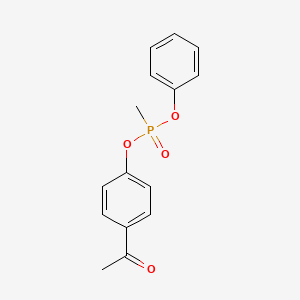
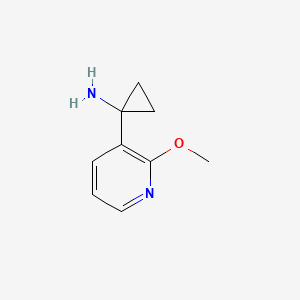
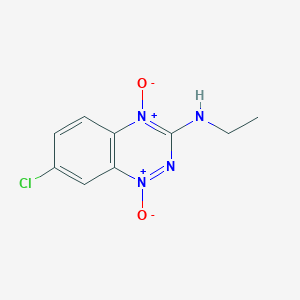
![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
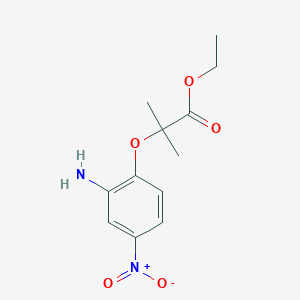
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
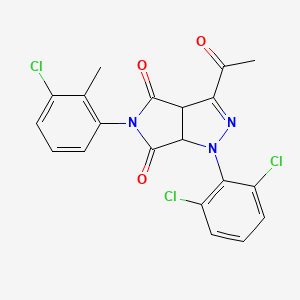
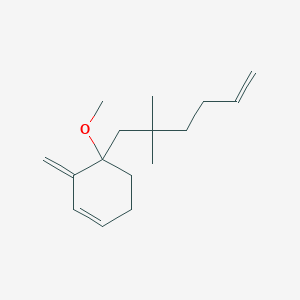
![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile](/img/structure/B12625117.png)
![5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12625121.png)
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6(5H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12625129.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-](/img/structure/B12625133.png)

